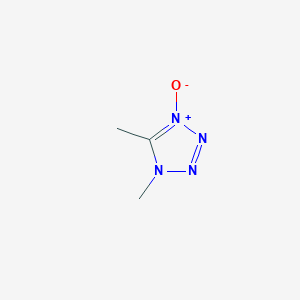
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is a chemical compound with the molecular formula C4H2N2S3 It is characterized by the presence of an imino group, a sulfanylidene group, and a dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiolane precursor with an imino group donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds, while the sulfanylidene group can participate in redox reactions. These interactions can influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolanes: These compounds share the dithiolane ring structure but differ in their functional groups.
1,3-Dithianes: Similar to dithiolanes but with different sulfur atom arrangements.
Thioacetal Compounds: These compounds have similar sulfur-containing functional groups but differ in their overall structure.
Uniqueness: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is unique due to the combination of its imino and sulfanylidene groups within the dithiolane ring
Eigenschaften
CAS-Nummer |
89797-56-8 |
|---|---|
Molekularformel |
C4H2N2S3 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
3-imino-5-sulfanylidenedithiolane-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h2,6H |
InChI-Schlüssel |
CIAFWECWFZXRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1C(=N)SSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)










